molecular formula C21H23N5O2S B2728013 N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904588-92-7

N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2728013
CAS No.: 904588-92-7
M. Wt: 409.51
InChI Key: GUIPFLYPDGAXFK-UHFFFAOYSA-N
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Description

N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a butyl group and a sulfonyl-substituted dimethylphenyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Quinazoline Formation: The triazole intermediate is then reacted with appropriate reagents to form the quinazoline ring.

    Introduction of the Butyl Group: This step involves the alkylation of the quinazoline-triazole intermediate with a butyl halide.

    Sulfonylation: Finally, the dimethylphenyl group is introduced through a sulfonylation reaction using a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and targets.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-4-amine
  • N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-6-amine

Uniqueness

N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. The position of the amine group on the quinazoline ring can significantly influence the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-butyl-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-4-5-12-22-19-16-8-6-7-9-17(16)26-20(23-19)21(24-25-26)29(27,28)18-13-14(2)10-11-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPFLYPDGAXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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